4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chloro group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, starting with the construction of the pyrrolo[3,2-d]pyrimidine core. One common approach is the reaction of a suitable pyrrole derivative with a chloro-substituted tetrahydrofuran derivative under specific conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted pyrrolo[3,2-d]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a building block for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for various applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor signaling.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.
Receptor Modulation: It can bind to receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-2,5-dihydrofuran
5-((Tetrahydrofuran-2-yl)methyl)-4-chloropyrimidine
4-Chloro-5-((tetrahydrofuran-2-yl)methyl)pyridine
Uniqueness: 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-chloro-5-(oxolan-2-ylmethyl)pyrrolo[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-11-10-9(13-7-14-11)3-4-15(10)6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVCVDALCUSVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C2C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155695 | |
Record name | 4-Chloro-5-[(tetrahydro-2-furanyl)methyl]-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871024-48-5 | |
Record name | 4-Chloro-5-[(tetrahydro-2-furanyl)methyl]-5H-pyrrolo[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871024-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-[(tetrahydro-2-furanyl)methyl]-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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